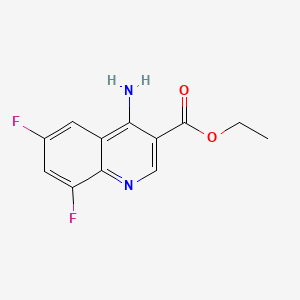

4-amino-6,8-difluoroquinoléine-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities

Applications De Recherche Scientifique

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Material Science: It is used in the development of fluorescent dyes and liquid crystals for electronic applications.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate typically involves the following steps:

Cyclization Reaction: The starting material, 2,4-difluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This forms the quinoline ring structure.

Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

Esterification: The final step involves esterification with ethanol to form the ethyl ester group at the 3-carboxylate position.

Industrial Production Methods: Industrial production of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Types of Reactions:

Oxidation: Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the quinoline ring to a dihydroquinoline.

Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) is employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Mécanisme D'action

The mechanism of action of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor function. The quinoline ring structure facilitates its insertion into biological membranes, affecting cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

- Ethyl 4-amino-5,8-difluoroquinoline-3-carboxylate

- Ethyl 4-amino-6,7-difluoroquinoline-3-carboxylate

- Ethyl 4-amino-6,8-dichloroquinoline-3-carboxylate

Comparison: Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is unique due to the specific positioning of the fluorine atoms at the 6 and 8 positions, which enhances its biological activity and stability compared to other similar compounds. The presence of the ethyl ester group at the 3-carboxylate position also contributes to its distinct chemical properties and reactivity.

Activité Biologique

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₈F₂N₂O₂ and a molecular weight of approximately 280.27 g/mol. Its structure features a quinoline ring with two fluorine substituents at positions 6 and 8, an amino group at position 4, and an ethyl carboxylate moiety.

Target Interaction

The primary target of ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is the ATPase domain of human Topoisomerase II alpha (h TopoIIα). The compound inhibits this enzyme's function, which is crucial for DNA replication and cellular proliferation.

Biochemical Pathways

Inhibition of h TopoIIα disrupts DNA replication pathways, leading to significant anticancer activity. This mechanism highlights the compound's potential as an anticancer agent.

Biological Activity

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate has demonstrated various biological activities:

- Antimicrobial Activity : Research indicates that quinoline derivatives possess notable antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including resistant strains .

- Anticancer Properties : The compound has been evaluated for its anticancer effects in several studies. It has shown promising results in inhibiting the growth of cancer cell lines through its action on Topoisomerase II .

Research Findings

Recent studies have provided insights into the biological activity of ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate:

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, indicating its potential as a therapeutic agent in oncology .

- Antimicrobial Evaluation : In vitro tests against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli showed that the compound had substantial inhibitory effects, comparable to standard antibiotics like ciprofloxacin .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Reduced cell viability in cancer lines | |

| Enzyme Inhibition | Inhibition of h TopoIIα |

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate revealed that treatment with this compound led to a dose-dependent decrease in proliferation of breast cancer cells. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, demonstrating significant therapeutic potential .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate was found to exhibit superior activity against multi-drug resistant strains of bacteria. The results emphasized its potential role in developing new antimicrobial agents .

Propriétés

IUPAC Name |

ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSFZQMKXDEGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670692 |

Source

|

| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206092-20-7 |

Source

|

| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.